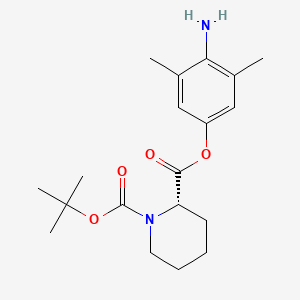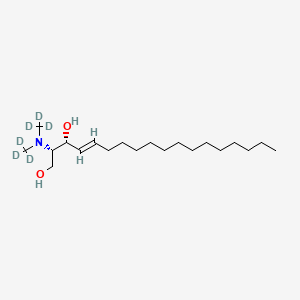
D-erythro-N,N-Dimethylsphingosine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-N,N-Dimethylsphingosine-d6: is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingosine derivative. This compound is primarily used in biochemical research due to its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in studying cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:
Starting Material: The synthesis begins with D-erythro-sphingosine.
Dimethylation: The hydroxyl groups of D-erythro-sphingosine are dimethylated using dimethyl sulfate or a similar reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .
Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .
Mécanisme D'action
D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .
Comparaison Avec Des Composés Similaires
D-erythro-N,N-Dimethylsphingosine: The non-deuterated analog with similar inhibitory effects on protein kinase C and sphingosine kinase.
N,N-Dimethylsphingosine: Another analog that inhibits sphingosine kinase and protein kinase C but lacks the deuterium atoms.
Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .
Propriétés
IUPAC Name |
(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-IJEPZDFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
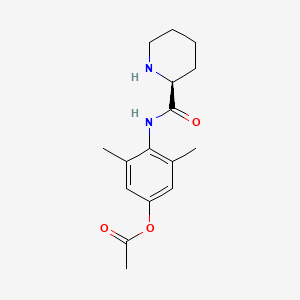
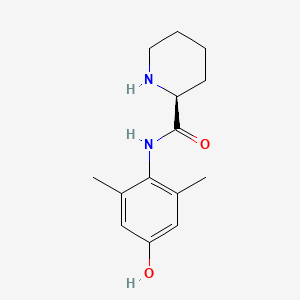
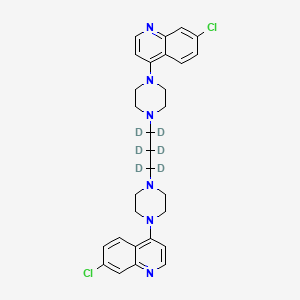

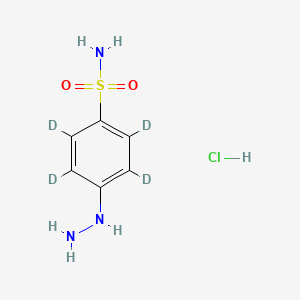
![(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B587046.png)
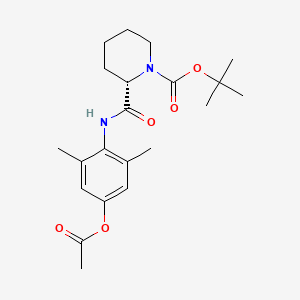
![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)
